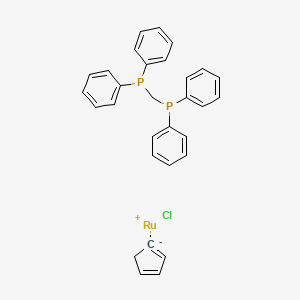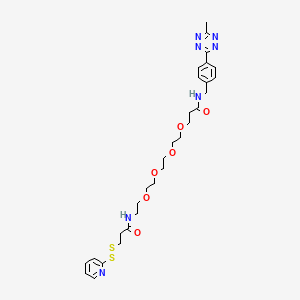
Azido-PEG10-CH2CO2-NHS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG10-CH2CO2-NHS is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and various functional groups. The synthesis typically involves the following steps:
PEGylation: Polyethylene glycol is reacted with a suitable azide precursor to introduce the azide functional group.
Activation: The azido-PEG is then activated with N-hydroxysuccinimide (NHS) to form the NHS ester.
The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), and the reactions are typically carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in specialized facilities equipped with advanced equipment for large-scale synthesis and purification .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG10-CH2CO2-NHS undergoes several types of chemical reactions, including:
Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with strained alkyne groups such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Utilizes strained alkyne groups like DBCO or BCN.
Major Products
The major products formed from these reactions are stable triazole linkages, which are commonly used in bioconjugation and labeling applications .
Scientific Research Applications
Azido-PEG10-CH2CO2-NHS has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
Azido-PEG10-CH2CO2-NHS exerts its effects through its functional groups:
Azide Group: Participates in click chemistry reactions to form stable triazole linkages.
NHS Ester: Reacts with primary amines to form stable amide bonds, facilitating the conjugation of the compound to various biomolecules.
These reactions enable the compound to serve as a versatile linker in the synthesis of complex molecules and bioconjugates .
Comparison with Similar Compounds
Similar Compounds
- Azido-PEG4-CH2CO2-NHS
- Azido-PEG8-CH2CO2-NHS
- Azido-PEG12-CH2CO2-NHS
Uniqueness
Azido-PEG10-CH2CO2-NHS is unique due to its specific PEG chain length (10 ethylene glycol units), which provides an optimal balance between solubility and flexibility. This makes it particularly suitable for applications requiring a longer linker, such as the synthesis of PROTACs and other complex bioconjugates .
Properties
Molecular Formula |
C26H46N4O14 |
|---|---|
Molecular Weight |
638.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C26H46N4O14/c27-29-28-3-4-34-5-6-35-7-8-36-9-10-37-11-12-38-13-14-39-15-16-40-17-18-41-19-20-42-21-22-43-23-26(33)44-30-24(31)1-2-25(30)32/h1-23H2 |
InChI Key |
DGZJUQVIBLXHGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928215.png)
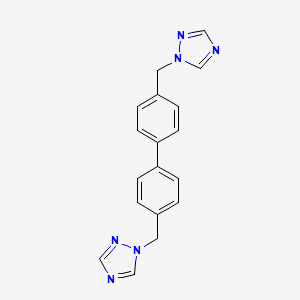
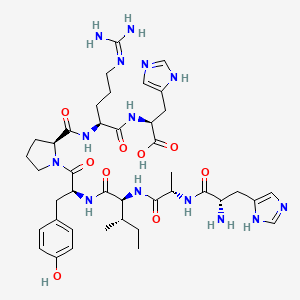
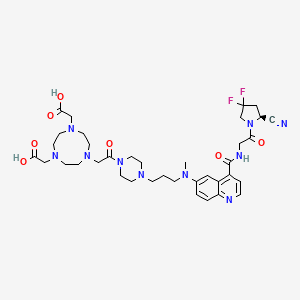

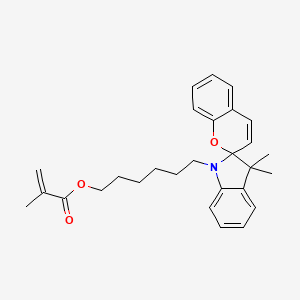
![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)
